Comparative ETA Receptor Binding Affinity: Benzodioxole vs. Dimethoxyphenyl Substitution
In a study of pyrrolidine-3-carboxylic acid endothelin antagonists, replacing the benzodioxole group with a dihydrobenzofuran significantly altered receptor selectivity and metabolic stability [1]. While direct Ki data for the target compound is not publicly available, SAR trends from this class establish that the benzodioxole moiety is a key pharmacophore for balancing potency and selectivity. An isosteric 5-indan substitution, which lacks hydrogen-bonding capability, showed a 10-fold decrease in potency compared to the benzodioxole-containing compound 1 [1]. This class-level inference highlights the functional differentiation conferred by the benzodioxole group, making the target compound a crucial intermediate for exploring ETA-selective antagonists.
| Evidence Dimension | ETA receptor binding affinity (relative potency) |
|---|---|
| Target Compound Data | Quantitative data for the specific compound is not available in the public domain. However, the benzodioxole moiety is a critical pharmacophore in this class. |
| Comparator Or Baseline | Compound with a 5-indan substitution replacing the benzodioxole (Compound 2c) showed a 10-fold reduction in potency [1]. |
| Quantified Difference | Approximately 10-fold decrease in potency for the non-benzodioxole analog (class-level inference). |
| Conditions | Endothelin receptor binding assay (exact assay conditions not specified in the abstract, details are behind a paywall in the full text). |
Why This Matters
This demonstrates that the benzodioxole group directly contributes to target engagement, a critical parameter for any research program aiming to develop potent ETA antagonists.
- [1] Jae, H. S., Winn, M., von Geldern, T. W., et al. (2001) 'Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists', Journal of Medicinal Chemistry, 44(23), pp. 3795-3803. View Source
